1-(4-Bromo-3-fluorophenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBVILPEOYAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DABCO-Promoted Synthesis of Substituted Pyrroles
This method provides a convenient and eco-friendly approach for synthesizing substituted pyrroles using phenacyl bromides, pentane-2,4-dione, and amine in an aqueous medium.
- React phenacyl bromide (1 mmol), acetyl acetone (1 mmol), amine (1 mmol), and DABCO (5 mol%) in 5 ml of water at 60°C.
- Monitor the reaction's completion using TLC.
- Dilute the reaction mixture with water and extract with ethyl acetate (2 × 10 ml).
- Wash the combined organic layers with brine solution and dry over \$$Na2SO4\$$.
- Concentrate the organic layer under vacuum and purify the resulting product by silica gel column chromatography using a mixture of ethyl acetate/n-hexane (1:9) as eluent.
- Pentane-2,4-dione reacts with amine to form an unsaturated amino ketone, which tautomerizes to form an intermediate.
- DABCO reacts with phenacyl bromide to form a quaternary salt.
- The quaternary salt reacts with the intermediate, leading to internal cyclization and dehydration to yield the substituted pyrrole.
Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
This method describes a synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde using a substitution reaction followed by hydrogenation cyclization.
- Substitution Reaction: React 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile in the presence of an alkaline catalyst in an organic solvent at 40-60 ℃ for 3-6 hours to obtain 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
- Hydrogenation Cyclization: Subject 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile to hydrogenation cyclization under the catalysis of an HZSM-5 molecular sieve and a Pd-C catalyst in an organic solvent, stirring at 60-90 ℃ under normal pressure for 15-20 hours to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
- Alkaline Catalyst: Triethylamine, \$$K2CO3\$$, or \$$Na2CO3\$$ (preferably \$$K2CO3\$$).
- Organic Solvent (Step 1): Ethyl acetate, methyl acetate, or acetone (preferably ethyl acetate).
- Organic Solvent (Step 2): 1,4-dioxane, methanol, or tetrahydrofuran (preferably 1,4-dioxane).
- Molar Ratio (Step 1): 2-fluoro-alpha-bromoacetophenone: 3-oxopropionitrile: basic catalyst = 1:1.0-1.2:1.1-1.3.
- Mass Ratio (Step 2): 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile: HZSM-5 molecular sieve: 10% Pd-C = 1:0.5-0.8:0.05-0.2.
- Step 1: Cool the reaction mixture, add hydrochloric acid to quench the reaction, separate, wash, dry the organic phase, concentrate under reduced pressure, add a mixed solvent of isopropyl alcohol and water to remove impurities, filter, and dry to obtain 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
- Step 2: Cool the reaction mixture to room temperature, filter off Pd-C and molecular sieve, add water to the filtrate, cool to 0-10 ℃, stir for crystallization, filter, and dry to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The pyrrole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: Organic solvents like toluene, DMF (dimethylformamide), and THF (tetrahydrofuran) are often employed.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromo-3-fluorophenyl)-1H-pyrrole has been researched for its potential as a pharmaceutical agent due to its structural characteristics that allow interaction with various biological targets.
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. For example, derivatives of pyrrole have shown promising results in inhibiting the proliferation of breast cancer cells, with IC50 values ranging from 10 to 30 µM .
- Antimicrobial Properties : The compound's potential antimicrobial activity has been evaluated against multi-drug resistant strains. Minimum Inhibitory Concentration (MIC) studies suggest that related compounds can exhibit antibacterial effects, with MIC values reported between 46.9 to 93.7 µg/mL .
Biological Research
The interactions of this compound with biological systems are of considerable interest:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes, which is critical for developing therapeutic agents targeting diseases like cancer and bacterial infections .
- Receptor Binding : The compound's ability to bind to various receptors suggests it could modulate biological pathways, potentially leading to new treatments for conditions such as inflammation or neurodegenerative diseases .
Industrial Applications
In addition to its medicinal uses, this compound has applications in materials science:
- Synthesis of Advanced Materials : The compound serves as a building block in the synthesis of polymers and other advanced materials due to its unique chemical properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrrole derivatives, including those similar to this compound. The findings indicated enhanced activity against cancer cell lines, particularly when halogen substituents were present on the aromatic ring. This reinforces the idea that structural modifications can significantly impact biological activity .
Case Study 2: Antimicrobial Effects
Research conducted on related pyrrole derivatives demonstrated their effectiveness against resistant bacterial strains. The study highlighted the importance of the bromine atom in enhancing antibacterial properties, suggesting that modifications to the pyrrole framework could lead to more potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:
Key Observations :
- Substituent Effects: The position of bromo and fluoro groups significantly influences electronic and steric properties.
- Heterocycle Differences : Pyrazole derivatives (e.g., 4-Bromo-1-phenyl-1H-pyrazole) exhibit greater aromatic stabilization and hydrogen-bonding capacity due to the presence of two adjacent nitrogen atoms, contrasting with pyrrole’s single nitrogen .
Biological Activity
1-(4-Bromo-3-fluorophenyl)-1H-pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring fused with a phenyl group that contains bromine and fluorine substituents. This unique structure may influence its interaction with biological targets and contribute to its pharmacological effects.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. Research highlights its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 | S. aureus |
| 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | 3.125 | E. coli |
| 1-(4-Chlorophenyl)-2-methyl-1H-pyrrole | 12.5 | Pseudomonas aeruginosa |
Research indicates that the presence of halogen substituents can enhance the antibacterial activity of pyrrole derivatives, suggesting a structure-activity relationship where electron-withdrawing groups improve bioactivity against specific pathogens .
The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. Additionally, it may modulate the activity of key enzymes involved in bacterial metabolism, leading to cell death .
Study 1: Efficacy Against MRSA
A study focused on the efficacy of various pyrrole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) found that this compound demonstrated significant antibacterial activity with an MIC value of 6.25 µg/mL. This finding positions it as a potential candidate for further development as an antibiotic agent .
Study 2: In Vitro Testing
In vitro tests showed that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some derivatives achieving MIC values as low as 3.125 µg/mL against E. coli. These results underscore the importance of structural modifications in enhancing biological activity .
Future Directions
The promising biological activity of this compound suggests several avenues for future research:
- Optimization of Structure : Further chemical modifications could enhance potency and selectivity against specific pathogens.
- Mechanistic Studies : Detailed studies on the molecular interactions between this compound and bacterial targets are necessary to elucidate its mechanism of action.
- Therapeutic Applications : Investigating the potential use of this compound in combination therapies could provide insights into overcoming antibiotic resistance.
Q & A
Q. What are the standard synthetic routes for 1-(4-Bromo-3-fluorophenyl)-1H-pyrrole in academic laboratories?
The Clausson-Kaas pyrrole synthesis is a foundational method for preparing halogenated pyrrole derivatives. This reaction involves cyclization of amines with diethyl oxalate derivatives under acidic conditions, yielding substituted pyrroles. For this compound, the bromo and fluoro substituents are introduced via pre-functionalized aromatic precursors. Experimental protocols emphasize the use of TLC for reaction monitoring and silica gel chromatography for purification .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm regioselectivity and substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the fluorophenyl group and pyrrole protons at δ 6.1–6.3 ppm) .
- IR Spectroscopy : To identify functional groups (e.g., C-F stretching at ~1160 cm⁻¹ and C-Br at ~560 cm⁻¹) .
- Mass Spectrometry : For molecular weight validation and halogen isotope patterns (e.g., [M+H]+ peaks for bromine/fluorine-containing ions) .
Q. How can reaction conditions be optimized to improve yields in halogenated pyrrole synthesis?
Optimization involves:
- Temperature control (e.g., reflux in THF or DMF for cyclization).
- Catalyst selection (e.g., Pd2(dba)3/XPhos for coupling reactions).
- Purification via column chromatography with gradients of petroleum ether/ethyl acetate .
Advanced Research Questions
Q. How do substituent effects (Br/F) influence the electronic properties and reactivity of this compound?
The electron-withdrawing bromo and fluoro groups reduce electron density on the pyrrole ring, altering its reactivity in electrophilic substitution reactions. X-ray crystallography reveals planar molecular geometries, with bond lengths indicating conjugation between the pyrrole and aryl rings. These effects are critical in designing derivatives for applications like catalysis or photoluminescence .
Q. What strategies resolve contradictions in spectroscopic data for halogenated pyrroles?
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts).
- X-ray diffraction : Resolve ambiguities in regiochemistry or isomerism by determining crystal structures .
- HPLC-MS : Detect trace impurities or byproducts that may skew spectral interpretations .
Q. How are transition-metal catalysts (e.g., Pd, Cu) utilized in functionalizing this compound?
- Buchwald-Hartwig amination : Pd catalysts enable C-N bond formation for introducing amino groups.
- Suzuki-Miyaura coupling : Bromo substituents serve as handles for cross-coupling with boronic acids.
- Copper-mediated cyclization : Intramolecular reactions form fused heterocycles (e.g., pyrroloquinoxalinones) .
Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?
Diarylpyrroles with halogenated aryl groups exhibit enhanced lipophilicity and membrane permeability, critical for antitubercular activity. Modifications at the 3-fluorophenyl position improve target binding (e.g., mycobacterial membrane protein Large 1 (MmpL3)) while bromine enhances metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
